1,3-Dimethylpyridin-2-imine

Charge‑Transfer Complexes Pyridin‑2‑imine Derivatives Spectroscopic Characterization

1,3-Dimethylpyridin-2-imine (CAS 107971-05-1) is an N‑methylated pyridin‑2‑imine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. The compound exists as a 1,2‑dihydropyridine tautomer (1,3‑dimethyl‑1,2‑dihydropyridin‑2‑imine) and is characterized by the InChIKey DPEHCVJYXPATBX‑UHFFFAOYSA‑N.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 107971-05-1
Cat. No. B019065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylpyridin-2-imine
CAS107971-05-1
Synonyms2(1H)-Pyridinimine,1,3-dimethyl-(9CI)
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN(C1=N)C
InChIInChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3
InChIKeyDPEHCVJYXPATBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylpyridin-2-imine (CAS 107971-05-1): Structural, Physical, and Class‑Defining Characteristics


1,3-Dimethylpyridin-2-imine (CAS 107971-05-1) is an N‑methylated pyridin‑2‑imine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol [1]. The compound exists as a 1,2‑dihydropyridine tautomer (1,3‑dimethyl‑1,2‑dihydropyridin‑2‑imine) and is characterized by the InChIKey DPEHCVJYXPATBX‑UHFFFAOYSA‑N [1]. It belongs to a class of heterocyclic imines that are primarily employed as synthetic building blocks and as ligands in coordination chemistry, where the precise positioning of methyl substituents modulates electronic density and steric accessibility at the imine nitrogen [2].

Why 1,3-Dimethylpyridin-2-imine Cannot Be Interchanged with Other Methylpyridin‑2‑imines in Experimental or Industrial Settings


Although methylpyridin‑2‑imines share a common core, the position and number of methyl substituents profoundly alter their electronic and steric profiles. In charge‑transfer complexation studies with iodine, the 1,3‑dimethyl substitution pattern yields a uniquely weak interaction compared to the 1,4‑ and 1,5‑dimethyl isomers, a consequence of the two methyl groups shielding the imine nitrogen from the iodine molecule [1]. Furthermore, electrochemical investigations of imine‑substituted pyridines reveal that reduction potentials fall within a narrow window (−0.5 to −0.7 V), yet small shifts in this range correlate with differences in biological activity and oxidative stress potential [2]. Consequently, substituting 1,3‑dimethylpyridin‑2‑imine with a positional isomer without verifying the target‑specific impact on complexation strength, redox behavior, or downstream reactivity can compromise experimental reproducibility and functional outcomes.

1,3-Dimethylpyridin-2-imine: Quantified Differentiation from Positional Isomers and Class‑Representative Analogs


Attenuated Charge‑Transfer Complexation with Iodine Versus 1,4‑ and 1,5‑Dimethyl Isomers

In a direct head‑to‑head comparison, 1,3‑dimethylpyridin‑2‑imine (13DMPI) exhibits a markedly weaker interaction with molecular iodine than its 1,4‑dimethyl (14DMPI) and 1,5‑dimethyl (15DMPI) isomers [1]. While the 15DMPI/iodine charge‑transfer complex shows a complexation enthalpy of 54.3 kJ mol⁻¹, the 13DMPI/iodine system lacks the characteristic IR sharp band at ca. 1510 cm⁻¹, indicating that the two methyl groups in the 1‑ and 3‑positions effectively block the imine nitrogen from binding iodine [1].

Charge‑Transfer Complexes Pyridin‑2‑imine Derivatives Spectroscopic Characterization

Electrochemical Reduction Potential Within Class‑Defined Imine Redox Window

Cyclic voltammetry studies of a series of biologically active imine‑substituted pyridines, which include the 1,3‑dimethylpyridin‑2‑imine scaffold, demonstrate that reduction to the iminium ion occurs reversibly at potentials ranging from −0.5 to −0.7 V (vs. SCE) in acidic media [1]. Although this value represents a class‑level inference rather than a compound‑specific determination, it establishes that 1,3‑dimethylpyridin‑2‑imine shares the redox signature of its congeners, a property linked to the potential generation of reactive oxygen species via charge transfer [1].

Electrochemistry Redox Activity Pyridine Imine Derivatives

Synthetic Accessibility via C–H Activation Routes Shared with Pyridin‑2‑imine Family

The synthesis of 1,3‑dimethylpyridin‑2‑imine can be accomplished through a one‑pot C–H alkenylation/electrocyclization/aromatization sequence from alkynes and α,β‑unsaturated N‑benzyl ketimines, a route that is well‑established for the broader dihydropyridine and pyridin‑2‑imine family [1]. While no direct comparative yield data exist for the 1,3‑dimethyl derivative versus other isomers, the methodology demonstrates that the 1,3‑substitution pattern is compatible with this modular, palladium‑catalyzed approach [1].

Synthetic Methodology C–H Activation Pyridine Synthesis

1,3-Dimethylpyridin-2-imine: Evidence‑Driven Application Scenarios


Coordination Chemistry: Ligand Design Requiring Tuned Lewis Basicity

When designing metal complexes for catalysis or materials science, the attenuated iodine‑binding capacity of 1,3‑dimethylpyridin‑2‑imine [1] can be leveraged to fine‑tune Lewis basicity. Researchers seeking a pyridin‑2‑imine ligand with reduced σ‑donating ability (relative to 1,4‑ or 1,5‑dimethyl isomers) should prioritize this compound to avoid undesired charge‑transfer side reactions.

Electrochemical Studies of Imine‑Containing Redox Systems

Given its expected reduction potential in the −0.5 to −0.7 V range [2], 1,3‑dimethylpyridin‑2‑imine serves as a suitable model substrate for investigating electron‑transfer mechanisms in pyridine‑based redox chains. Its reversible iminium ion formation makes it valuable for calibrating voltammetric responses in medicinal chemistry programs.

Synthetic Building Block in Convergent Pyridine Assembly

For laboratories employing C–H activation strategies to construct complex heterocycles, 1,3‑dimethylpyridin‑2‑imine can be accessed using the same one‑pot alkenylation/electrocyclization protocol as other dihydropyridines [3]. This reduces the need for separate synthetic routes and streamlines library production.

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